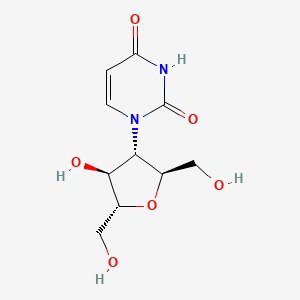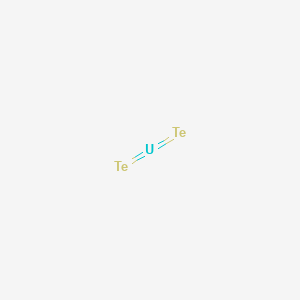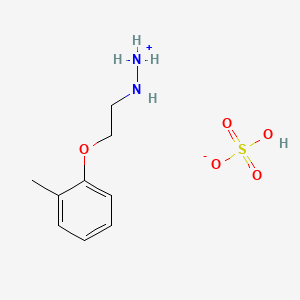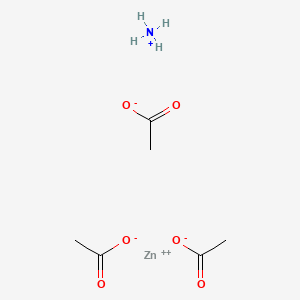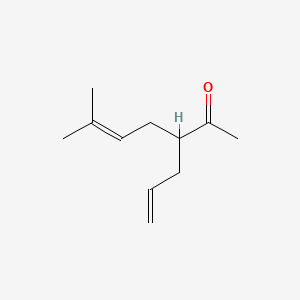
Caesium sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesium sulfide is an inorganic compound with the chemical formula Cs₂S. It is a white crystalline solid that is highly soluble in water and ethanol. In aqueous solutions, it behaves as a strong alkali. When exposed to air, this compound emits a characteristic rotten egg smell due to the release of hydrogen sulfide .
Preparation Methods
Caesium sulfide can be synthesized through several methods:
- Reacting elemental caesium with sulfur in tetrahydrofuran (THF) in the presence of ammonia or naphthalene:
Direct Synthesis: 2Cs+S→Cs2S
Dissolving hydrogen sulfide in a caesium hydroxide solution to form caesium bisulfide, which then reacts with more caesium hydroxide to produce this compound:Hydrogen Sulfide Method: CsOH+H2S→CsHS+H2O
CsHS+CsOH→Cs2S+H2O
Chemical Reactions Analysis
Caesium sulfide undergoes various chemical reactions:
- In the presence of water, this compound hydrolyzes to form caesium bisulfide and hydrogen sulfide:
Hydrolysis: Cs2S+H2O→CsHS+CsOH
When exposed to oxygen, this compound can oxidize to form caesium sulfate:Oxidation: Cs2S+2O2→Cs2SO4
this compound reacts with acids to produce hydrogen sulfide gas:Reaction with Acids: Cs2S+2HCl→2CsCl+H2S
These reactions highlight the compound’s reactivity with water, oxygen, and acids .
Scientific Research Applications
Caesium sulfide has several applications in scientific research:
Radiocesium Remediation: It is used in the capture and removal of radioactive cesium ions from acidic solutions, particularly in nuclear waste management.
Material Science: This compound is used in the synthesis of various materials, including perovskite-like nanowires, which have applications in semiconductor devices and optoelectronics.
Chemical Synthesis: It serves as a reagent in the synthesis of other chemical compounds, particularly in the preparation of sulfide-based materials.
Mechanism of Action
The mechanism by which caesium sulfide exerts its effects is primarily through its strong alkali nature and its ability to form stable complexes with various ions. In radiocesium remediation, the compound’s sulfur atoms interact with cesium ions to form stable complexes, effectively capturing and removing the ions from solution . This interaction is facilitated by the flexible framework and adjustable layer spacing of the material used in the remediation process .
Comparison with Similar Compounds
Caesium sulfide can be compared with other alkali metal sulfides, such as:
Sodium Sulfide (Na₂S): Similar to this compound, sodium sulfide is a strong alkali and reacts with water to produce hydrogen sulfide. this compound is more reactive due to the larger atomic size of caesium.
Potassium Sulfide (K₂S): Potassium sulfide also shares similar chemical properties with this compound but is less soluble in water.
Rubidium Sulfide (Rb₂S): Rubidium sulfide is another alkali metal sulfide with properties similar to this compound, but it is less commonly used in industrial applications.
This compound’s uniqueness lies in its high reactivity and solubility, making it particularly useful in applications requiring strong alkali properties and effective ion capture.
Properties
CAS No. |
12214-16-3 |
|---|---|
Molecular Formula |
Cs2S |
Molecular Weight |
297.88 g/mol |
IUPAC Name |
dicesium;sulfide |
InChI |
InChI=1S/2Cs.S/q2*+1;-2 |
InChI Key |
QTNDMWXOEPGHBT-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


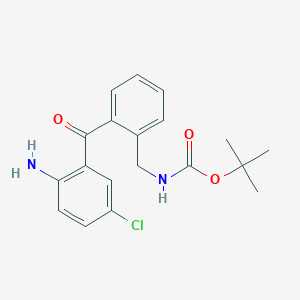
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
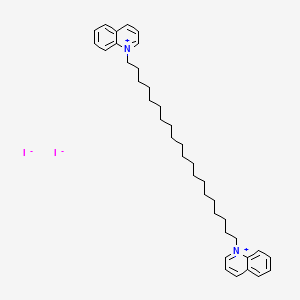

![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
